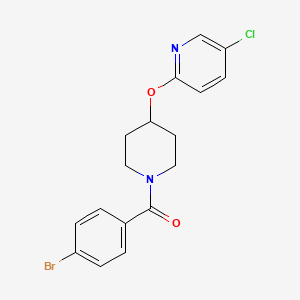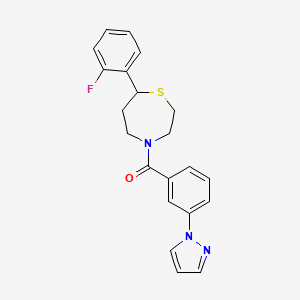![molecular formula C19H21N5O4 B2892729 1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034250-58-1](/img/structure/B2892729.png)
1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is related to 2,3-dihydrobenzo[b][1,4]dioxine, a scaffold that has been used in the design of GPR40 agonists . GPR40 is a potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .
Synthesis Analysis
The synthesis of related compounds involves a base-mediated ring-opening of the 2,3-dihydrobenzo[b][1,4]dioxine moiety, which generates an acrylamide intermediate in situ . This then undergoes a formal 6-endo-trig cyclization-involved Heck-type reaction to afford the desired motif .Molecular Structure Analysis
The molecular structure of the compound is likely to be largely planar, based on the structures of related compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a base-mediated ring-opening, followed by a Heck-type reaction .Scientific Research Applications
Drug Design and Pharmacology
The core structure of this compound, which includes a benzodioxine moiety, is often associated with biological activity. This suggests its potential use in drug design as a scaffold for developing new pharmacologically active molecules. For instance, derivatives of benzodioxine have been studied for their anti-inflammatory properties . The presence of the azetidine and triazole rings could be exploited for creating novel compounds with specific binding affinities to target proteins, possibly leading to new treatments for various diseases.
Enzyme Inhibition Studies
Compounds containing the benzodioxine subunit have been tested for their ability to inhibit enzymes like PARP1 , which plays a role in DNA repair and cell death . The compound could serve as a lead structure for the development of new inhibitors that can modulate enzyme activity, which is a crucial aspect in the study of cellular processes and disease mechanisms.
Chemical Biology and Proteomics
The sulfonyl fluoride motif present in related compounds is known for its ability to link small molecules with proteins or nucleic acids . This property can be harnessed in chemical biology to create probes for studying protein function and interactions, aiding in the understanding of complex biological systems and the discovery of new drug targets.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein known to facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases .
Mode of Action
The compound interacts with PARP1, inhibiting its activity. This inhibition disrupts the normal function of PARP1 in DNA repair processes, leading to the accumulation of DNA damage .
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway. Normally, PARP1 plays a crucial role in the single-strand DNA break repair process. By inhibiting PARP1, this compound disrupts this process, leading to the accumulation of DNA damage .
Result of Action
The result of the compound’s action is the disruption of DNA repair processes, leading to the accumulation of DNA damage. This could potentially lead to cell death, particularly in cancer cells that have a high rate of DNA replication .
Future Directions
properties
IUPAC Name |
1-[[1-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18-6-3-7-22(18)8-13-9-24(21-20-13)14-10-23(11-14)19(26)17-12-27-15-4-1-2-5-16(15)28-17/h1-2,4-5,9,14,17H,3,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCJUWAHBNDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

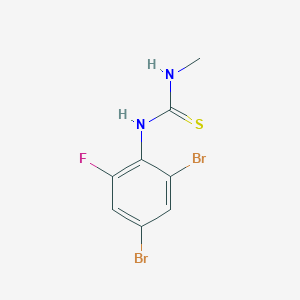
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)

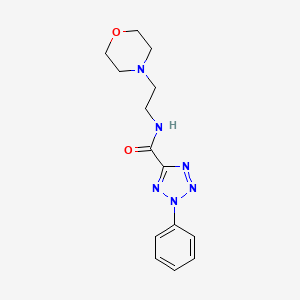
![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)

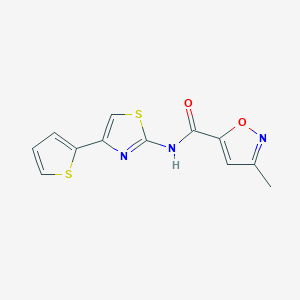

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
